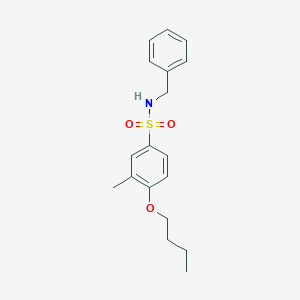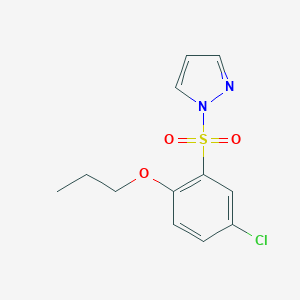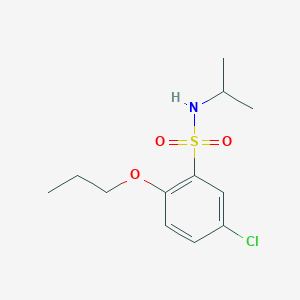![molecular formula C15H23ClN2O4S B272664 2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)
2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol is a chemical compound that belongs to the class of piperazine derivatives. It is also known by its chemical name, Trazodone. Trazodone is a psychoactive drug that is primarily used to treat depression, anxiety, and insomnia.
科学研究应用
2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol has been extensively studied for its antidepressant, anxiolytic, and sedative properties. It has also been investigated for its potential use in the treatment of various other conditions such as neuropathic pain, fibromyalgia, and post-traumatic stress disorder. Trazodone has been found to modulate the activity of several neurotransmitters, including serotonin, norepinephrine, and dopamine, which are involved in mood regulation.
作用机制
The exact mechanism of action of 2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine, two neurotransmitters that regulate mood and emotions. Trazodone also acts as an antagonist at various serotonin receptors, which may contribute to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol has been shown to have several biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effects. Trazodone has also been found to decrease the levels of cortisol, a stress hormone, which may contribute to its anxiolytic effects. Additionally, trazodone has been found to have sedative effects, which may be due to its ability to enhance the activity of GABA, an inhibitory neurotransmitter.
实验室实验的优点和局限性
2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol has several advantages for lab experiments. It is readily available and relatively inexpensive. Additionally, it has been extensively studied, which means that there is a wealth of information available on its properties and effects. However, there are also limitations to using trazodone in lab experiments. One limitation is that it has a short half-life, which means that its effects may not be long-lasting. Another limitation is that it has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity.
未来方向
There are several future directions for research on 2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol. One direction is to investigate its potential use in the treatment of other conditions, such as neuropathic pain and fibromyalgia. Another direction is to investigate the mechanisms underlying its effects on mood and emotions. Additionally, there is a need for more research on the long-term effects of trazodone use, particularly in elderly populations. Finally, there is a need for more research on the optimal dosing and administration of trazodone to maximize its therapeutic effects while minimizing its side effects.
合成方法
The synthesis of 2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol involves the condensation of 4-chloro-3-propoxybenzene sulfonamide with 1-piperazineethanol in the presence of a suitable solvent and a catalyst. The reaction proceeds under reflux conditions for several hours and the product is obtained after purification by recrystallization.
属性
产品名称 |
2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol |
|---|---|
分子式 |
C15H23ClN2O4S |
分子量 |
362.9 g/mol |
IUPAC 名称 |
2-[4-(4-chloro-3-propoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C15H23ClN2O4S/c1-2-11-22-15-12-13(3-4-14(15)16)23(20,21)18-7-5-17(6-8-18)9-10-19/h3-4,12,19H,2,5-11H2,1H3 |
InChI 键 |
XWFHAWWEQXGMRJ-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Cl |
规范 SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)

![1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)


